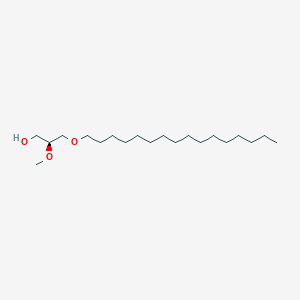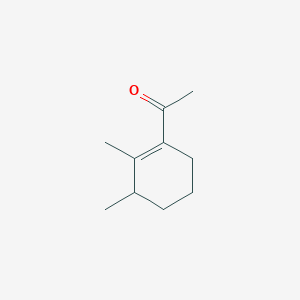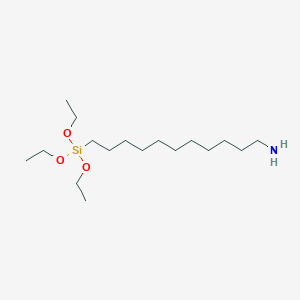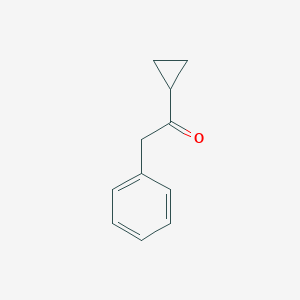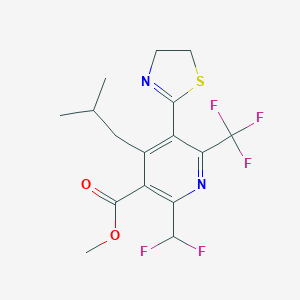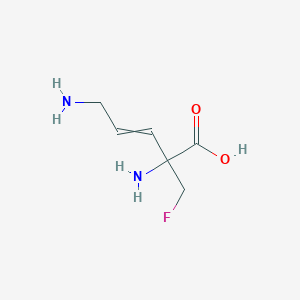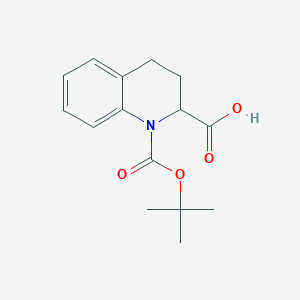![molecular formula C9H7ClN2O4S2 B054564 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-70-7](/img/structure/B54564.png)
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMT-3, is a benzothiadiazine derivative that has been extensively studied for its potential therapeutic applications. CMT-3 has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. In
Mécanisme D'action
The mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer growth and inflammation. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the activity of several enzymes involved in lipid metabolism, including phospholipase A2 and cyclooxygenase-2. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying a variety of cellular processes. Additionally, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is the development of novel formulations of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and efficacy of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in clinical trials, with the goal of developing it into a clinically useful therapeutic agent.
Conclusion:
In conclusion, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a benzothiadiazine derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been optimized to yield high purity and high yield. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines and exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer growth and inflammation. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide with sodium chloroacetate in the presence of a base. The resulting compound is then further modified to yield 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
Propriétés
Numéro CAS |
114260-70-7 |
|---|---|
Nom du produit |
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C9H7ClN2O4S2 |
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
2-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7ClN2O4S2/c10-5-1-2-7-6(3-5)11-9(12-18(7,15)16)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Clé InChI |
GFTODHVUHGFNPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



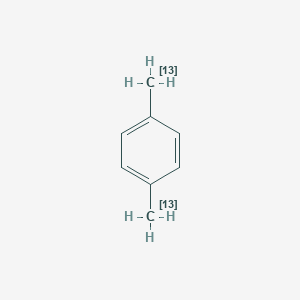
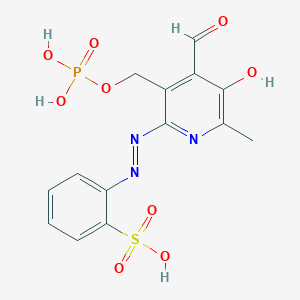
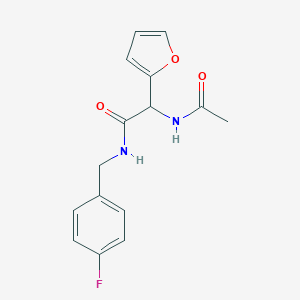
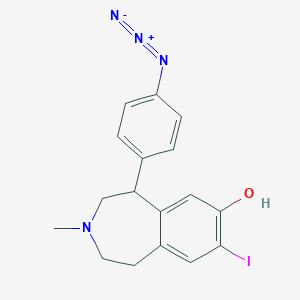
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
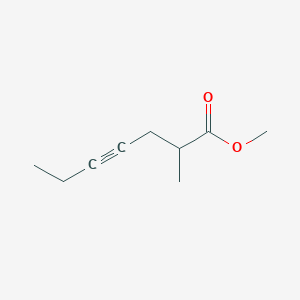
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)
